

2,6-Dibromo-4-chlorophenol chemical structure and CAS number

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Compound of Interest

Compound Name: 2,6-Dibromo-4-chlorophenol

Cat. No.: B1294658

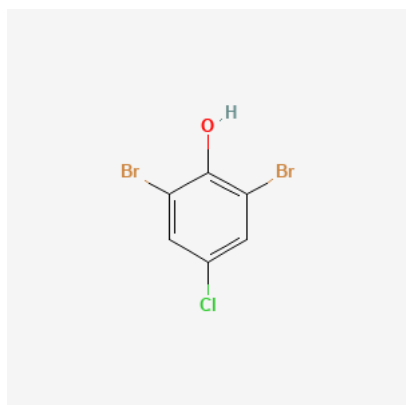
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An In-depth Technical Guide to 2,6-Dibromo-4-chlorophenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2,6-Dibromo-4-chlorophenol**. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and related halogenated phenols.

Chemical Structure and Identification

Chemical Structure:



CAS Number: 5324-13-0[1]

IUPAC Name: **2,6-dibromo-4-chlorophenol**[2]

Synonyms: 4-Chloro-2,6-dibromophenol[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **2,6-Dibromo-4-chlorophenol** is presented below.

Table 1: Physicochemical Properties of 2,6-Dibromo-4-chlorophenol

Property	Value	Reference
Molecular Formula	C6H3Br2ClO	[1]
Molecular Weight	286.35 g/mol	[2]
Melting Point	92 °C (from ethanol)	[3][4]
Boiling Point	245.0 ± 35.0 °C (Predicted)	[3][4]
Density	2.166 ± 0.06 g/cm ³ (Predicted)	[3][4]
Flash Point	102 °C	[1]
Vapor Pressure	0.0188 mmHg at 25°C	[1]
Refractive Index	1.653	[1]
Solubility	Poor in water; Soluble in ethanol, acetone, dichloromethane, and slightly soluble in chloroform.	[3][5]
pKa	Not available	
LogP	3.57060	[6]

Table 2: Spectroscopic Data for 2,6-Dibromo-4-chlorophenol and Related Compounds

Spectroscopy Type	Key Features and Observations
^1H NMR	Spectra of related bromophenols show characteristic aromatic proton signals. For 2,6-dibromophenol, signals are observed around 7.43 ppm and 6.70 ppm in CDCl_3 . [7]
^{13}C NMR	Predicted spectra for related compounds like 4-chlorophenol show distinct signals for each carbon environment in the aromatic ring. [8]
Mass Spectrometry (MS)	The mass spectrum of 2,6-dibromo-4-isopropenylphenol shows characteristic isotopic patterns for bromine atoms. [9] Predicted m/z values for various adducts of 2,6-dibromo-4-chlorophenol are available. [10]
Infrared (IR) Spectroscopy	IR spectra of related dibromophenols are available, showing characteristic peaks for O-H and C-Br stretching, and aromatic C=C bending. [11] [12]

Experimental Protocols

Synthesis of 2,6-Dibromo-4-chlorophenol

A plausible synthesis of **2,6-Dibromo-4-chlorophenol** involves the electrophilic bromination of 4-chlorophenol. The following is a generalized protocol adapted from established methods for the bromination of similar phenolic compounds.[\[13\]](#)

Materials and Equipment:

- 4-Chlorophenol
- Bromine
- Glacial acetic acid
- Sodium bisulfite solution (saturated)

- Three-necked round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and filter flask
- Ice bath
- Standard laboratory glassware
- Fume hood

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenol in glacial acetic acid.
- **Bromination:** Prepare a solution of bromine in glacial acetic acid in the dropping funnel. Slowly add the bromine solution dropwise to the stirred solution of 4-chlorophenol at room temperature. The reaction is exothermic and the temperature should be monitored.
- **Reaction Monitoring:** After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the reddish-brown color disappears.
- **Product Isolation:** Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.
- **Purification:** Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold distilled water. The crude product can be further purified by recrystallization from a

suitable solvent such as ethanol.

Analytical Methods

The characterization and quantification of **2,6-Dibromo-4-chlorophenol** can be performed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the analysis of **2,6-Dibromo-4-chlorophenol**.

- Column: C18 column
- Mobile Phase: A gradient of acetonitrile and water.[\[14\]](#) For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[\[14\]](#)
- Detection: UV detection at a suitable wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a sensitive method for the identification and quantification of halogenated phenols. The compound can be analyzed directly or after derivatization.

Applications in Drug Development

Halogenated phenols, including bromophenol derivatives, have garnered significant interest in drug discovery due to their diverse biological activities.[\[15\]](#)[\[16\]](#)

Antioxidant and Anticancer Activities:

Several studies have reported the antioxidant and anticancer properties of bromophenol derivatives isolated from marine algae.[\[15\]](#) These compounds have shown cytotoxicity against various cancer cell lines and the ability to ameliorate oxidative stress.[\[15\]](#) The synthesis of novel methylated and acetylated bromophenol derivatives has been explored to enhance these biological activities.[\[15\]](#)

Enzyme Inhibition:

Certain bromophenol derivatives have been found to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs. Thrombin, a key enzyme in the coagulation cascade, is another target for some bromophenol derivatives, suggesting their potential in the development of antithrombotic agents.

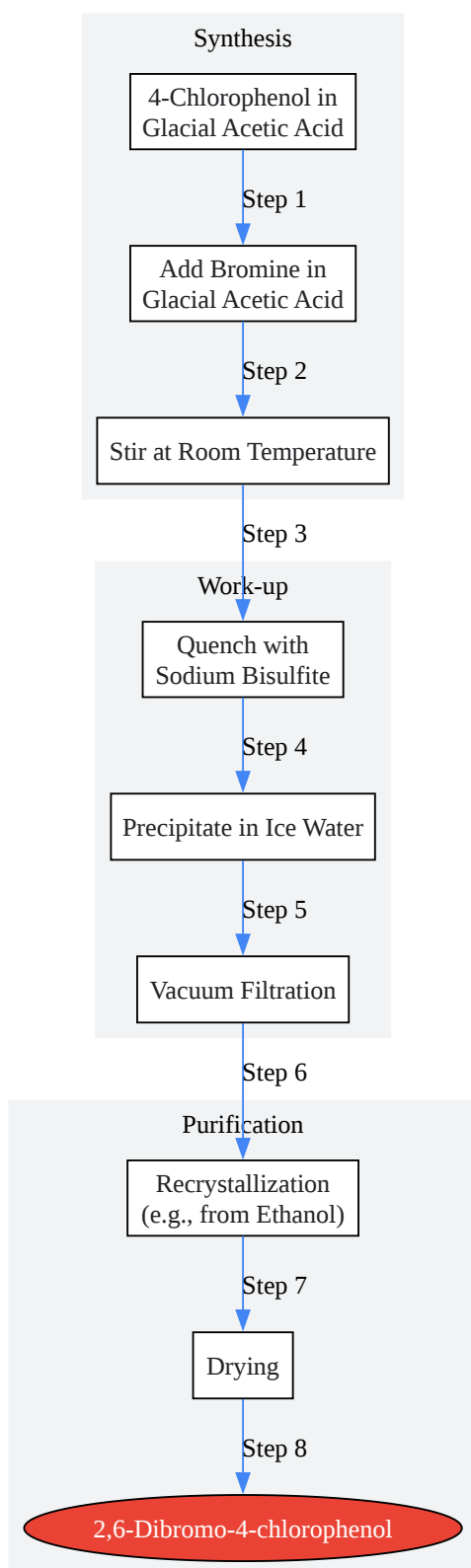
Antibacterial Activity:

Bromophenol derivatives have demonstrated promising antibacterial activity against various pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[16][17]}

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis and purification of **2,6-Dibromo-4-chlorophenol**.

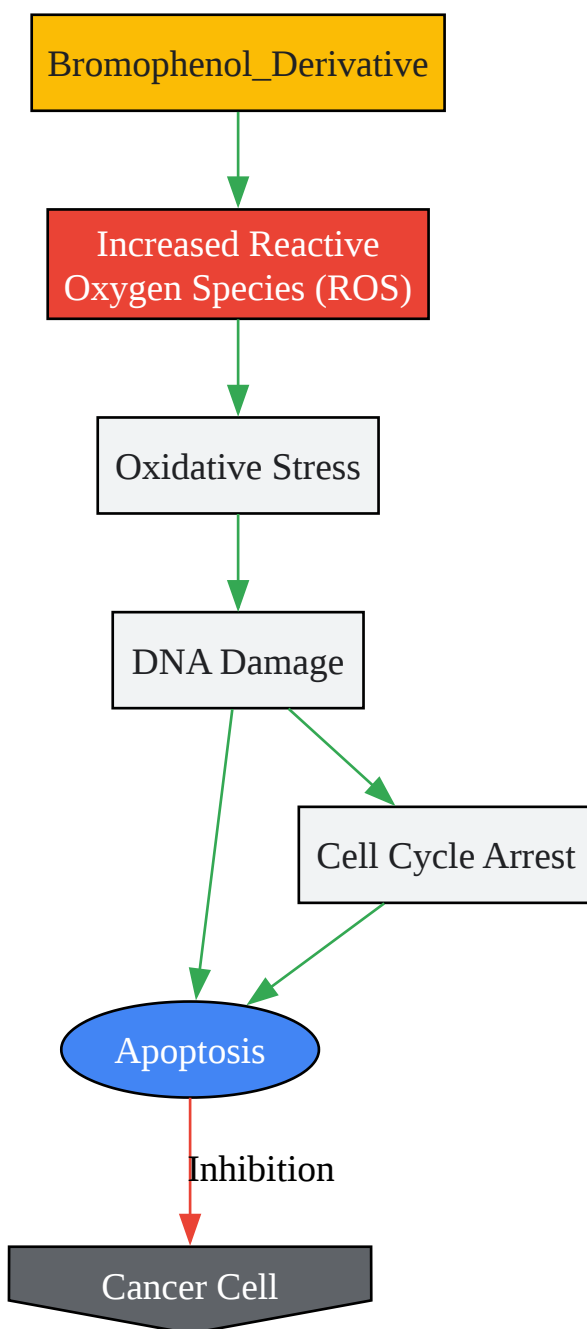


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Caption: A logical workflow for the synthesis of **2,6-Dibromo-4-chlorophenol**.

Representative Signaling Pathway

While a specific signaling pathway for **2,6-Dibromo-4-chlorophenol** is not extensively documented, bromophenol derivatives have been shown to impact pathways related to oxidative stress and cell survival. The following diagram illustrates a general representation of how a bromophenol derivative might exert its anticancer effects.



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Caption: A potential mechanism of anticancer action for bromophenol derivatives.

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